(3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
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Overview
Description
The compound (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole is a chiral phosphine ligand. It is notable for its application in asymmetric catalysis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. The compound’s unique structure, which includes both a phosphine and an oxazole moiety, allows it to coordinate effectively with transition metals, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole typically involves several key steps:
Formation of the Indeno[1,2-d]oxazole Core: This step involves the cyclization of a suitable precursor, often through a condensation reaction.
Introduction of the Diphenylphosphino Group: This is usually achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where a diphenylphosphine reagent is introduced to the benzyl position.
Chiral Resolution: The final step often involves the resolution of the racemic mixture to obtain the desired (3aS,8aR) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the chiral resolution step. Continuous flow chemistry techniques might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or organometallic reagents (e.g., Grignard reagents) are often employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Chemistry
The compound is widely used as a ligand in asymmetric catalysis, facilitating enantioselective reactions. It is particularly effective in the formation of carbon-carbon and carbon-heteroatom bonds, making it valuable in the synthesis of complex organic molecules.
Biology and Medicine
In medicinal chemistry, the compound’s ability to form stable complexes with transition metals makes it useful in the development of metal-based drugs. It can also be used in the synthesis of biologically active molecules, potentially leading to new therapeutic agents.
Industry
In the chemical industry, the compound’s role in catalysis can be leveraged for the efficient production of fine chemicals and pharmaceuticals. Its use in asymmetric synthesis is particularly valuable for producing enantiomerically pure compounds, which are often required in drug development.
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in transition metal catalysis. The phosphine moiety coordinates with the metal center, stabilizing the catalytic complex and facilitating the desired reaction. The oxazole ring can also participate in coordination, further enhancing the compound’s effectiveness. The specific molecular targets and pathways involved depend on the particular reaction being catalyzed.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with a similar structure but different substituents.
®-Segphos: A chiral diphosphine ligand used in various catalytic reactions.
Uniqueness
The unique combination of a phosphine and an oxazole moiety in (3aS,8aR)-2-(2-(Diphenylphosphino)benzyl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole provides distinct advantages in terms of coordination chemistry and catalytic activity. Its ability to form stable complexes with transition metals and facilitate enantioselective reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
[2-[[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]methyl]phenyl]-diphenylphosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24NOP/c1-3-13-23(14-4-1)32(24-15-5-2-6-16-24)27-18-10-8-12-22(27)20-28-30-29-25-17-9-7-11-21(25)19-26(29)31-28/h1-18,26,29H,19-20H2/t26-,29+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWPDFVMDGJHPP-UHSQPCAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24NOP |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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